molecular formula C10H22O5 B3319480 Propanol-PEG3-CH2OH CAS No. 112935-57-6

Propanol-PEG3-CH2OH

Cat. No.: B3319480
CAS No.: 112935-57-6
M. Wt: 222.28 g/mol
InChI Key: NDAWVRBCMMXMME-UHFFFAOYSA-N
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Description

Propanol-PEG3-CH2OH is a compound that combines propanol with polyethylene glycol (PEG). It is a colorless, transparent liquid that is soluble in water and exhibits surface-active properties. This compound is often used as an emulsifier and dispersant in various applications, including biochemical experiments where it serves as a stabilizer or solvent .

Preparation Methods

Propanol-PEG3-CH2OH is typically synthesized through chemical reactions involving propanol and polyethylene glycol. The synthesis process involves the reaction of propanol with PEG under controlled conditions to form the desired compound. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Propanol-PEG3-CH2OH can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propanol-PEG3-CH2OH has a wide range of scientific research applications:

Comparison with Similar Compounds

Propanol-PEG3-CH2OH is unique due to its combination of propanol and PEG, which imparts specific properties such as water solubility and surface activity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAWVRBCMMXMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared exactly as described, using tetrahydrofuran as solvent. (1.7 g, 5.5 mmol 14, 50 mL distilled [CaHz] THF, 0.66 g, 16.5 mmol lithium aluminum hydride). Once addition was complete, excess LAH was quenched with ethanol, and the salts precipitated by dropwise addition of saturated sodium sulfate solution until a white precipitate formed. The solvent was removed, the precipitate washed 6×30 mL with THF and the combined organic extracts were evaporated to yield an oil. Final product is purified by silica chromatography (first with methylene chloride then with ethyl acetate and finally with acetone).
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0.66 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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